molecular formula C7H8BrNO B1397164 5-Bromo-4-methoxy-2-methylpyridine CAS No. 886372-61-8

5-Bromo-4-methoxy-2-methylpyridine

Cat. No. B1397164
M. Wt: 202.05 g/mol
InChI Key: LSMZCZITQBBZGO-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is a solid substance at 20°C and should be stored at temperatures between 0-10°C . It is used as an important intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methoxy-2-methylpyridine consists of a six-membered pyridine ring substituted with a bromo group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position .


Physical And Chemical Properties Analysis

5-Bromo-4-methoxy-2-methylpyridine is a solid substance at 20°C with a melting point of 36.0 to 40.0 °C .

Scientific Research Applications

Synthesis and Chemical Modification

  • Selective Bromination : 5-Bromo-4-methoxy-2-methylpyridine can be obtained through the selective bromination of 2-methoxy-6-methylpyridine. This process allows for the regioselective introduction of various electrophiles, expanding its utility in chemical synthesis (Gray, Konopski, & Langlois, 1994).

  • Synthesis of Pyridine Derivatives : The compound is used in synthesizing novel pyridine derivatives through the Suzuki cross-coupling reaction. These derivatives have been studied for their potential applications in fields like materials science and medicinal chemistry (Ahmad et al., 2017).

  • Functionalised Pyridines Synthesis : It is involved in the efficient synthesis of functionalised 2-methoxypyridines. These pyridines have applications in the synthesis of various bicyclic δ-lactams, showcasing its role in advanced organic synthesis (Sośnicki, 2009).

Photodynamic Therapy and Material Sciences

  • Photodynamic Therapy Application : A zinc phthalocyanine substituted with 5-bromo-4-methoxy-2-methylpyridine shows potential for use as a Type II photosensitizer in the treatment of cancer through photodynamic therapy. Its high singlet oxygen quantum yield is particularly notable for this application (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure and Molecular Design

  • Crystal Structure Studies : Research into the crystal structures of compounds involving 5-bromo-4-methoxy-2-methylpyridine has provided insights into molecular configurations, intermolecular interactions, and potential applications in molecular design (Dong et al., 2015).

  • Schiff Base Compounds : The synthesis of Schiff base compounds using 5-bromo-4-methoxy-2-methylpyridine has been explored. These compounds have applications in areas such as antibacterial activities and materials science (Wang, Nong, Sht, & Qi, 2008).

Safety And Hazards

5-Bromo-4-methoxy-2-methylpyridine is associated with several hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

5-bromo-4-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMZCZITQBBZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729840
Record name 5-Bromo-4-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methoxy-2-methylpyridine

CAS RN

886372-61-8
Record name 5-Bromo-4-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methoxy-2-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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